DCN1‑UBC12 Protein–Protein Interaction Inhibition: 2‑Benzylthio‑Pyrimidine Derivative DN‑2 Achieves Single‑Digit Nanomolar IC₅₀
The optimized 2‑(benzylthio)pyrimidine derivative DN‑2 inhibits the DCN1‑UBC12 protein–protein interaction with an IC₅₀ of 9.55 nM in a homogeneous time‑resolved fluorescence (HTRF) assay [1]. In the same study, early‑stage analogs bearing smaller 2‑alkylthio groups (methyl, ethyl) exhibited IC₅₀ values >100 nM, representing at least a 10‑fold loss in potency [1]. This differential is attributed to the benzyl group occupying a critical hydrophobic pocket in DCN1, as confirmed by co‑crystal structures and molecular‑modeling studies [1].
| Evidence Dimension | DCN1-UBC12 interaction inhibition (IC₅₀, HTRF assay) |
|---|---|
| Target Compound Data | DN‑2 (2‑(benzylthio)pyrimidine derivative): IC₅₀ = 9.55 nM |
| Comparator Or Baseline | 2‑(Methylthio)‑ and 2‑(ethylthio)‑pyrimidine analogs: IC₅₀ >100 nM |
| Quantified Difference | ≥10‑fold superior potency for the 2‑benzylthio analog |
| Conditions | HTRF assay measuring DCN1‑UBC12 PPI inhibition; in vitro biochemical system |
Why This Matters
Procurement of the 2‑benzylsulfanylpyrimidine scaffold is essential for medicinal chemistry groups pursuing DCN1‑UBC12 PPI inhibitors, because smaller alkylthio analogs fail to meet the potency threshold required for lead optimization.
- [1] He ZX, An Q, Wei B, et al. Discovery of Potent and Selective 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors for Anticardiac Fibrotic Effects. J Med Chem. 2022;65(1):163-190. doi:10.1021/acs.jmedchem.1c01207. View Source
